molecular formula C6H11ClN4O B019206 Giracodazole CAS No. 110883-46-0

Giracodazole

Cat. No. B019206
M. Wt: 190.63 g/mol
InChI Key: YILCGOCHVFQMTC-WVZVXSGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Giracodazole, also known as Girolline or Girodazole, is a small molecule drug . It was initially developed by Sanofi . The drug’s highest R&D status is discontinued . It was primarily used as a protein biosynthesis inhibitor .

Scientific Research Applications

1. Antifungal Activity and Mechanism of Action Giracodazole is primarily known for its antifungal properties. Research has demonstrated its effectiveness against various fungal pathogens. For instance, studies have revealed that Giracodazole disrupts ergosterol biosynthesis, a crucial component in fungal cell membranes. This disruption leads to the inhibition of fungal growth and viability (De Backer et al., 2001).

2. Potential Anticancer Properties Giracodazole has been explored for its potential anticancer effects. Notably, it has been found to inhibit the Hedgehog signaling pathway, which plays a significant role in the development and progression of various cancers. This property of Giracodazole makes it a potential candidate for cancer therapy, particularly in types of cancer where the Hedgehog pathway is overly active (Wei et al., 2020).

3. Antimicrobial and Anti-Inflammatory Effects Giracodazole's antimicrobial properties extend beyond its antifungal action. Research indicates it may also have antibacterial and antiviral activities. Additionally, it has shown anti-inflammatory effects, which could be beneficial in the treatment of conditions associated with inflammation (Kim et al., 2014).

4. Implications in Cardiovascular Health There has been research into the cardiovascular effects of Giracodazole. While primarily focused on potential adverse effects, these studies also offer insight into the drug's impact on cardiovascular physiology and its potential applications in this area (Ahmad et al., 2001).

5. Pharmacokinetics and Drug Delivery Systems Significant research has been conducted on the pharmacokinetics of Giracodazole, focusing on how it is absorbed, distributed, metabolized, and excreted in the body. Studies have also explored various drug delivery systems to enhance its bioavailability and efficacy (Rabinow et al., 2007).

6. Drug Repurposing for Other Diseases There is ongoing research into repurposing Giracodazole for other diseases, such as gastrointestinal disorders. This involves exploring its effects on different biological pathways and receptors unrelated to its primary antifungal action (Arulanandam et al., 2021).

properties

IUPAC Name

(1S,2S)-3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN4O/c7-3(1-8)5(12)4-2-10-6(9)11-4/h2-3,5,12H,1,8H2,(H3,9,10,11)/t3-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILCGOCHVFQMTC-WVZVXSGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)N)C(C(CN)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=N1)N)[C@@H]([C@H](CN)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891413
Record name Giracodazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Giracodazole

CAS RN

110883-46-0
Record name Giracodazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110883460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Giracodazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GIRACODAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU19QYB9WZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Giracodazole
Reactant of Route 2
Giracodazole
Reactant of Route 3
Giracodazole
Reactant of Route 4
Giracodazole
Reactant of Route 5
Giracodazole
Reactant of Route 6
Reactant of Route 6
Giracodazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.